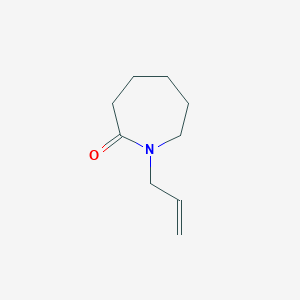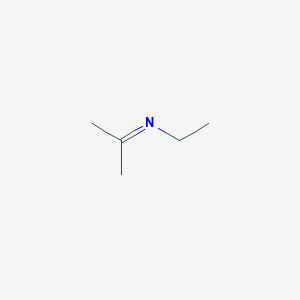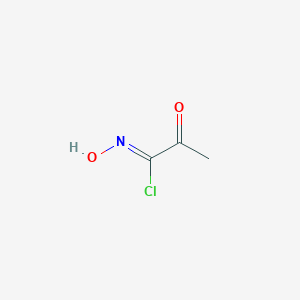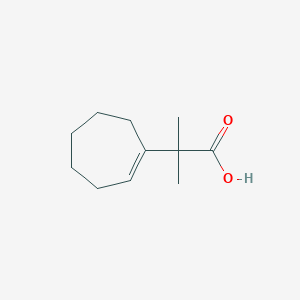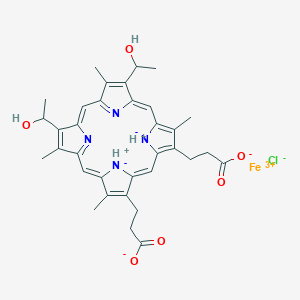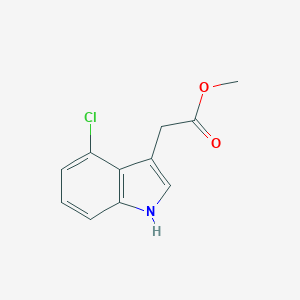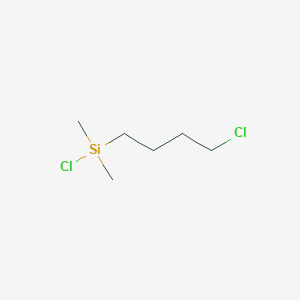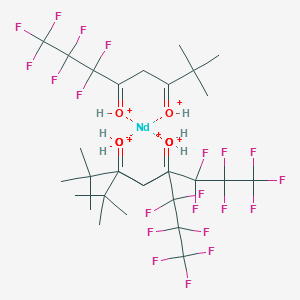
N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride
Übersicht
Beschreibung
N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride, commonly known as HPPH, is a photosensitizer that has been extensively researched for its potential use in photodynamic therapy (PDT) for cancer treatment. HPPH has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
Upon exposure to light, HPPH undergoes a photochemical reaction that generates singlet oxygen and other reactive oxygen species, which can induce cell death in cancer cells. HPPH has been shown to accumulate preferentially in cancer cells, making it a highly selective photosensitizer.
Biochemische Und Physiologische Effekte
HPPH has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. HPPH has low toxicity and is rapidly eliminated from the body, making it a safe and effective photosensitizer.
Vorteile Und Einschränkungen Für Laborexperimente
HPPH has several advantages for use in lab experiments, including its high tumor selectivity, low toxicity, and rapid elimination from the body. However, its synthesis can be complex and time-consuming, and its effectiveness may depend on the specific type of cancer being treated.
Zukünftige Richtungen
There are several potential future directions for research on HPPH. These include optimizing its synthesis to improve its effectiveness, studying its use in combination with other cancer treatments, and exploring its application in other areas of medicine, such as infectious disease treatment. Additionally, further clinical trials are needed to determine the safety and efficacy of HPPH in humans.
Synthesemethoden
HPPH can be synthesized through a multistep process that involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with aniline, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
HPPH has been studied for its application in N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride, a non-invasive cancer treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. HPPH has been shown to have high tumor selectivity and low toxicity, making it a promising candidate for N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride.
Eigenschaften
IUPAC Name |
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHEZGIQUDBPG-YYHYJIDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=C(/C=NC2=CC=CC=C2)\O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride | |
CAS RN |
17315-76-3 | |
| Record name | NSC93977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxy-5-phenylimino-1,3-pentadien-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



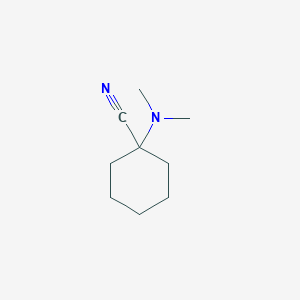
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
